molecular formula C15H18BNO3S B6310085 2-(Phenoxy)thiazole-5-boronic acid pinacol ester CAS No. 2096337-60-7

2-(Phenoxy)thiazole-5-boronic acid pinacol ester

Cat. No. B6310085
CAS RN: 2096337-60-7
M. Wt: 303.2 g/mol
InChI Key: JJMRIYYXAUIQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenoxy)thiazole-5-boronic acid pinacol ester (PTBP) is a boronic acid ester that can be used as a catalyst in a variety of organic reactions. It is a versatile reagent and is commonly used in organic synthesis. PTBP has been shown to be effective in a range of reactions, including the synthesis of polymers, polysaccharides, and other compounds. PTBP has also been used in the synthesis of pharmaceuticals and other compounds for medical use.

Mechanism of Action

The mechanism of action of 2-(Phenoxy)thiazole-5-boronic acid pinacol ester is not completely understood. However, it is believed that the boronic acid group of 2-(Phenoxy)thiazole-5-boronic acid pinacol ester acts as a catalyst in the reaction, allowing for the formation of the desired product. The boronic acid group is believed to interact with the substrate, allowing for the formation of a reactive intermediate. This intermediate then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects
The effects of 2-(Phenoxy)thiazole-5-boronic acid pinacol ester on biochemical and physiological processes are not well understood. However, it has been shown to have some effects on enzymes, proteins, and other molecules. 2-(Phenoxy)thiazole-5-boronic acid pinacol ester has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to affect the activity of certain proteins, such as the protein kinase C.

Advantages and Limitations for Lab Experiments

2-(Phenoxy)thiazole-5-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. It is a versatile reagent and can be used in a variety of organic reactions. It is also relatively easy to synthesize and can be purified by column chromatography or recrystallization. However, 2-(Phenoxy)thiazole-5-boronic acid pinacol ester also has some limitations for laboratory experiments. It is relatively expensive, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of 2-(Phenoxy)thiazole-5-boronic acid pinacol ester. It could be used in the synthesis of more complex molecules and compounds, such as peptides, nucleic acids, and other organic molecules. It could also be used in the synthesis of organic molecules for use in bio-sensing and bio-imaging applications. Additionally, 2-(Phenoxy)thiazole-5-boronic acid pinacol ester could be used in the synthesis of pharmaceuticals and other compounds for medical use. Finally, 2-(Phenoxy)thiazole-5-boronic acid pinacol ester could be used in the synthesis of polymers, polysaccharides, and other compounds for industrial use.

Synthesis Methods

2-(Phenoxy)thiazole-5-boronic acid pinacol ester can be synthesized from the reaction of 2-phenoxy-thiazole-5-boronic acid and pinacol. The reaction is typically carried out in a solvent such as dichloromethane or toluene. The reaction is usually conducted at low temperatures, such as -78°C, and is complete in a few hours. The product can be purified by column chromatography or recrystallization.

Scientific Research Applications

2-(Phenoxy)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, polysaccharides, and other compounds. It has also been used in the synthesis of pharmaceuticals and other compounds for medical use. 2-(Phenoxy)thiazole-5-boronic acid pinacol ester has been used in the synthesis of organic molecules, such as dyes, pigments, and other compounds. It has also been used in the synthesis of organic molecules for use in bio-sensing and bio-imaging applications.

properties

IUPAC Name

2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3S/c1-14(2)15(3,4)20-16(19-14)12-10-17-13(21-12)18-11-8-6-5-7-9-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMRIYYXAUIQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS RN

2096337-60-7
Record name Thiazole, 2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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